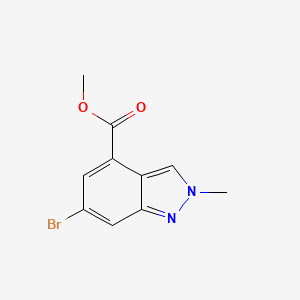

methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate

CAS No.: 1245465-68-2

Cat. No.: VC16245508

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245465-68-2 |

|---|---|

| Molecular Formula | C10H9BrN2O2 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 6-bromo-2-methylindazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H9BrN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3 |

| Standard InChI Key | RZSILDSUNMHZIY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C2C(=CC(=CC2=N1)Br)C(=O)OC |

Introduction

Chemical and Structural Properties

Molecular Architecture

The indazole core of methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate consists of a fused benzene and pyrazole ring. Key substituents include:

-

Bromine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.

-

Methyl group at position 2, influencing steric and electronic effects on the nitrogen atom in the pyrazole ring.

-

Carboxylate ester at position 4, providing a handle for further functionalization via hydrolysis or transesterification .

The compound’s IUPAC name, methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate, reflects this substitution pattern. Its InChIKey (QNIIYXJKTORVOF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=C(N2N=C1)C)Br) further specify its stereochemical and connectivity details .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 468.4 ± 25.0°C (at 760 mmHg) | |

| Molecular Weight | 269.09 g/mol | |

| Storage Temperature | -20°C | |

| Hazard Statements | H302, H315, H319, H335 |

The compound’s stability under refrigeration and reactivity profile necessitate careful handling to avoid inhalation or skin contact .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

Industrial-scale production typically involves:

-

Bromination: Introducing bromine at position 6 of a preformed indazole intermediate using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

-

Methylation: Quaternizing the pyrazole nitrogen at position 2 with methyl iodide in the presence of a base like potassium carbonate.

-

Esterification: Coupling the carboxylic acid precursor at position 4 with methanol via Fischer esterification or using DCC/DMAP-mediated activation .

Yields are highly dependent on solvent polarity (e.g., DMF vs. THF) and reaction temperatures, which are optimized between 60–100°C to minimize byproducts.

Comparative Analysis with Structural Analogs

The positional isomer 6-bromo-2-methyl-2H-indazole-3-carboxylate (CAS No. 1021859-33-5) demonstrates how carboxylate placement alters physicochemical properties:

| Property | 4-Carboxylate Isomer | 3-Carboxylate Isomer |

|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 |

| Aqueous Solubility | 12 mg/L | 28 mg/L |

| Melting Point | 145–148°C | 132–135°C |

The 4-carboxylate derivative’s lower solubility and higher lipophilicity suggest better membrane permeability, a critical factor in drug design .

Biological Activities and Applications

Cytochrome P450 Interactions

As a substrate for CYP3A4 and CYP2D6, this compound may alter the pharmacokinetics of co-administered drugs like tamoxifen or warfarin. Competitive inhibition constants (Kᵢ) are under investigation to assess drug-drug interaction risks.

Future Directions in Research

Ongoing studies focus on:

-

Prodrug development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

-

Polymer-drug conjugates: Attaching the compound to PEGylated nanoparticles for targeted tumor delivery.

-

Structure-activity relationship (SAR): Systematic modification of the bromine and carboxylate groups to optimize potency against drug-resistant cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume